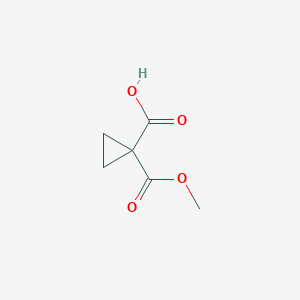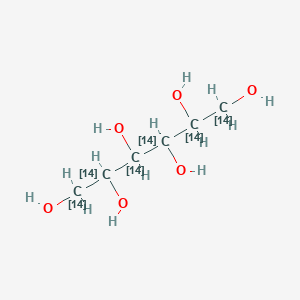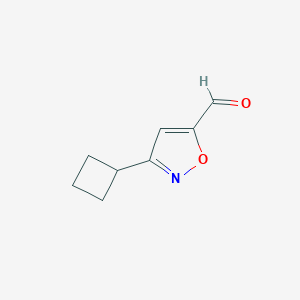![molecular formula C29H37NO5 B054738 (1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione CAS No. 14930-96-2](/img/structure/B54738.png)
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Overview
Description
Cytochalasin B is a cell-permeable mycotoxin derived from the fungus Helminthosporium dematioideum. The name “Cytochalasin” comes from the Greek words “cytos” (cell) and “chalasis” (relaxation), reflecting its ability to disrupt cellular processes . It is known for its ability to inhibit the formation of actin filaments, which are crucial for various cellular functions such as movement, division, and structural integrity .
Mechanism of Action
Target of Action
Cytochalasin B (CB) is a cell-permeable mycotoxin . Its primary target is the actin filaments in cells . Actin filaments are crucial components of the cytoskeleton, providing structural support and playing a significant role in cell movement and division .
Mode of Action
CB interacts with its targets by binding to the ‘barbed’ end of actin filaments . This binding inhibits the polymerization of actin, disrupting the formation of contractile microfilaments . As a result, CB inhibits cytoplasmic division, cell movement, and induces nuclear extrusion . It also shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .
Biochemical Pathways
The inhibition of actin polymerization by CB affects various biochemical pathways. For instance, it influences the glucose transport pathway by inhibiting glucose transport . It also affects platelet aggregation . Moreover, CB has been found to modulate the nanomechanical patterning and fate in human adipose-derived stem cells .
Pharmacokinetics
Information on the pharmacokinetics of CB is limited. One study found that cb distributed rapidly into various organs in mice after intraperitoneal administration . It was cleared from all organs except the liver within 24 hours . The study also found that CB was below detectable levels in several tissues, including the thymus, lymph nodes, heart, brain, bone marrow, and lungs .
Result of Action
The action of CB leads to several molecular and cellular effects. It disrupts the cytoskeletal organization, influencing cell metabolism, proliferation, and morphology . CB also promotes the osteogenic commitment of human adipose-derived stem cells . Furthermore, it has been found to increase the frequency of cell transformation by the polyoma virus .
Action Environment
The action of CB can be influenced by various environmental factors. For instance, the concentration of CB can affect its impact on cells . Higher concentrations lead to more pronounced effects on cytoskeletal organization and cell properties . Additionally, the type of cells and their specific characteristics can also influence the action and efficacy of CB .
Biochemical Analysis
Biochemical Properties
Cytochalasin B has a significant role in biochemical reactions. It interacts with actin filaments, a crucial component of the cell’s cytoskeleton . It inhibits the formation of these filaments, resulting in direct effects on cell biological properties . It also binds to the glucose transport system of some cell membranes .
Cellular Effects
Cytochalasin B has profound effects on various types of cells and cellular processes. It inhibits cytoplasmic division by blocking the formation of contractile microfilaments . It also inhibits cell movement and induces nuclear extrusion . Furthermore, Cytochalasin B shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .
Molecular Mechanism
The mechanism of action of Cytochalasin B is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It inhibits glucose transport and platelet aggregation . It blocks adenosine-induced apoptotic body formation without affecting activation of endogenous ADP-ribosylation in leukemia HL-60 cells .
Temporal Effects in Laboratory Settings
The effects of Cytochalasin B change over time in laboratory settings. For example, in a study using human adipose-derived stem cells, the effects of different concentrations of Cytochalasin B were investigated both after 24 hours of treatment and 24 hours after wash-out .
Dosage Effects in Animal Models
The effects of Cytochalasin B vary with different dosages in animal models. For instance, in a study on murine Madison 109 lung carcinoma and B16 melanoma, Cytochalasin B inhibited local tumor growth and extended survival .
Metabolic Pathways
Cytochalasin B is involved in several metabolic pathways. For instance, it has been found to regulate Cathepsin B in tumor-associated macrophages, driving their pro-metastatic function .
Preparation Methods
Cytochalasin B can be prepared through several methods. One common method involves the extraction of the compound from the mold Drechslera dematioidea. The process includes methanol extraction, reverse-phase C18 silica gel batch adsorption, selective elution with a hexane-tetrahydrofuran mixture, crystallization, preparative thin-layer chromatography, and recrystallization . Industrial production methods often involve similar extraction and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glucose transport and platelet aggregation . The compound can also block the formation of contractile microfilaments, inhibit cell movement, and induce nuclear extrusion . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cytochalasin B has a wide range of scientific research applications. In biology, it is used to study the polymerization properties of actin and the effects of actin filament disruption on cellular processes . It is also used in studies on cytokinesis, where it inhibits cell division by disrupting the formation of the contractile ring . Additionally, it is used in the production of extracellular vesicles with improved drug loading capacity, making it a valuable tool in drug delivery research .
Comparison with Similar Compounds
Similar compounds in this group include Cytochalasin A, Cytochalasin C, Cytochalasin D, Cytochalasin E, Cytochalasin H, and Cytochalasin J . While these compounds share common biological activities, such as the inhibition of actin polymerization, they differ in their potency and specific effects on cellular processes . For example, Cytochalasin D is known for its ability to rapidly inhibit cytoplasmic streaming without disassembling actin bundles, while Cytochalasin E arrests streaming at lower concentrations but irreversibly
Properties
CAS No. |
14930-96-2 |
|---|---|
Molecular Formula |
C29H37NO5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |
InChI Key |
GBOGMAARMMDZGR-GGNVLZNYSA-N |
SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Isomeric SMILES |
CC1CCCC(C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Appearance |
White powder |
Color/Form |
FELTED NEEDLES FROM ACETONE |
melting_point |
218-221 °C |
Key on ui other cas no. |
14930-96-2 |
physical_description |
Solid; [Merck Index] White crystalline solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione; _x000B_(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
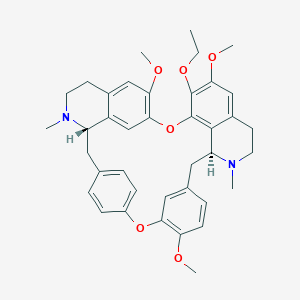

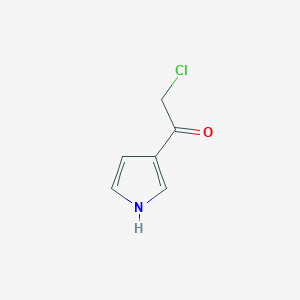
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
